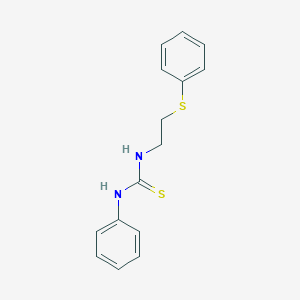

1-Phenyl-3-(2-(phenylthio)ethyl)thiourea

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-phenyl-3-(2-phenylsulfanylethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S2/c18-15(17-13-7-3-1-4-8-13)16-11-12-19-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGMWSIDKFLFFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NCCSC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40418741 | |

| Record name | 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13084-43-0 | |

| Record name | 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the synthesis of 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea, a molecule of interest for various research and development applications. The document outlines a detailed, two-step synthetic protocol, starting from readily available commercial reagents. It includes comprehensive experimental procedures, expected quantitative data, and detailed characterization information.

Synthetic Strategy

The synthesis of the target compound, this compound, is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-(phenylthio)ethanamine. This is followed by the reaction of the synthesized amine with phenyl isothiocyanate to yield the final thiourea derivative.

An In-depth Technical Guide on the Chemical Properties of 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted chemical properties, a proposed synthesis protocol, and potential biological activities of the novel compound 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea. Due to the absence of specific literature on this molecule, this guide leverages data from structurally analogous compounds to offer a predictive but thorough analysis for research and development purposes. Phenylthiourea derivatives are a well-established class of compounds with diverse applications in medicinal chemistry, known for a wide range of biological activities including antibacterial, antifungal, and anticancer properties.[1][2] This document aims to serve as a foundational resource for scientists interested in the synthesis and exploration of this previously uncharacterized thiourea derivative.

Introduction

Thiourea and its derivatives are versatile compounds in organic synthesis and medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] The core thiourea moiety, characterized by the N-C(S)-N linkage, allows for diverse substitutions, leading to a vast chemical space with varied pharmacological profiles.[3][4] The title compound, this compound, incorporates a phenylthiourea scaffold, which is a common feature in molecules with demonstrated biological relevance.[5] The presence of the flexible 2-(phenylthio)ethyl group introduces additional structural and potential binding features. This guide will detail the predicted chemical characteristics, a feasible synthetic route, and the potential therapeutic applications of this novel compound.

Predicted Chemical and Physical Properties

While experimental data for this compound is not available, its properties can be predicted based on known data for structurally similar N-phenylthiourea and N-alkylthiourea derivatives.

| Property | Predicted Value | Reference Compound(s) |

| Molecular Formula | C₁₅H₁₆N₂S₂ | - |

| Molecular Weight | 288.43 g/mol | - |

| Appearance | White to off-white solid | N-phenylthiourea[5] |

| Melting Point | 110-130 °C | N-methyl-N'-phenylthiourea (99 °C)[6], N-benzyl-N'-phenylthiourea (148-150 °C)[7] |

| Solubility | Soluble in organic solvents like acetone, ethanol, and DMSO; sparingly soluble in water. | General solubility of thiourea derivatives |

| pKa | ~12-14 (predicted for the N-H protons) | N-methyl-N-phenylthiourea (pKa ~15.13)[6] |

Proposed Synthesis

The most common and efficient method for the synthesis of unsymmetrical thioureas is the reaction of an isothiocyanate with a primary amine.[8][9] For the target compound, this would involve the reaction of phenyl isothiocyanate with 2-(phenylthio)ethanamine.

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

This protocol is adapted from general procedures for the synthesis of N-aryl-N'-alkylthioureas.[10]

Materials:

-

Phenyl isothiocyanate

-

2-(Phenylthio)ethanamine

-

Dichloromethane (DCM) or Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 2-(phenylthio)ethanamine (1.0 equivalent) in dichloromethane or ethanol.

-

To this solution, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature with continuous stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.

Predicted Spectroscopic Data

The structural confirmation of the synthesized compound would rely on spectroscopic analysis. The expected data based on analogous compounds are as follows:

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (in CDCl₃ or DMSO-d₆) | δ 9.5-10.0 (s, 1H, NH-Ph), δ 7.8-8.2 (t, 1H, NH-CH₂), δ 7.1-7.6 (m, 10H, Ar-H), δ 3.7-3.9 (q, 2H, NH-CH₂ ), δ 3.1-3.3 (t, 2H, S-CH₂ ) |

| ¹³C NMR (in CDCl₃ or DMSO-d₆) | δ ~180 (C=S), δ 120-140 (aromatic carbons), δ ~45 (NH-C H₂), δ ~35 (S-C H₂) |

| FT-IR (KBr pellet, cm⁻¹) | 3200-3400 (N-H stretching), 3000-3100 (aromatic C-H stretching), 1500-1600 (C=C aromatic stretching and N-H bending), 1300-1400 (C=S stretching) |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 289.08 |

Reactivity and Chemical Behavior

Thiourea derivatives can undergo various chemical transformations. The sulfur atom is nucleophilic and can be involved in reactions such as alkylation and oxidation.[11] The N-H protons are weakly acidic and can be deprotonated by strong bases. The phenyl rings can undergo electrophilic substitution reactions, although the thiourea moiety can influence the regioselectivity.

Potential Biological Activities and Signaling Pathways

Thiourea derivatives are known to exhibit a wide array of biological activities.[1] While the specific activity of this compound is unknown, it is plausible that it may exhibit some of the following properties based on its structural features.

Potential Therapeutic Areas:

-

Antimicrobial Activity: Many phenylthiourea derivatives have shown activity against various bacterial and fungal strains.[2]

-

Anticancer Activity: Thiourea-containing compounds have been investigated for their cytotoxic effects against different cancer cell lines.[12]

-

Enzyme Inhibition: The thiourea moiety can act as a hydrogen bond donor and acceptor, as well as a metal chelator, making it a potential inhibitor for various enzymes.[13]

Hypothetical Signaling Pathway Inhibition

Given the known anticancer properties of some thiourea derivatives, a hypothetical mechanism of action could involve the inhibition of a key signaling pathway implicated in cancer progression, such as a receptor tyrosine kinase (RTK) pathway.

Caption: Hypothetical inhibition of an RTK signaling pathway by the title compound.

Conclusion

This compound is a novel compound with predicted chemical properties and potential biological activities based on the extensive literature on related thiourea derivatives. This technical guide provides a solid foundation for its synthesis, characterization, and future investigation. The proposed synthetic route is straightforward and utilizes common laboratory reagents. Further experimental validation is necessary to confirm the predicted properties and to explore the full therapeutic potential of this molecule. The diverse biological activities associated with the phenylthiourea scaffold make this compound a promising candidate for further research in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. nbinno.com [nbinno.com]

- 4. ovid.com [ovid.com]

- 5. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-METHYL-N-PHENYLTHIOUREA CAS#: 4104-75-0 [m.chemicalbook.com]

- 7. Thiourea, N-phenyl-N'-(phenylmethyl)- [webbook.nist.gov]

- 8. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. Thiourea - Wikipedia [en.wikipedia.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Phenylthiourea Derivatives

Disclaimer: Information regarding the specific compound "1-Phenyl-3-(2-(phenylthio)ethyl)thiourea" is not available in the public domain. This guide provides a comprehensive overview of the known mechanisms of action for the broader class of phenylthiourea derivatives, offering insights relevant to researchers, scientists, and drug development professionals.

Introduction to Phenylthiourea Derivatives

Phenylthiourea and its derivatives are a versatile class of organic compounds characterized by a thiourea scaffold with a phenyl group substituent. These compounds have garnered significant interest in medicinal chemistry due to their wide array of biological activities. The presence of the thiourea moiety, with its sulfur and nitrogen atoms, allows for diverse chemical interactions, including hydrogen bonding and coordination with metal ions, which are crucial for their biological effects.[1][2][3] The general structure of thiourea exists in two tautomeric forms: the thione form, which is more prevalent in aqueous solutions, and the thiol form (isothiourea).[2]

The biological applications of phenylthiourea derivatives are extensive, encompassing roles as enzyme inhibitors, anticancer agents, antimicrobial compounds, antioxidants, and anti-inflammatory molecules.[2][3] Their multi-targeted action makes them attractive candidates for overcoming challenges such as drug resistance in cancer therapy.[1]

General Mechanisms of Action

The mechanism of action of phenylthiourea derivatives is highly dependent on their specific chemical structure and the biological target they interact with. However, several general mechanisms have been elucidated for this class of compounds.

Enzyme Inhibition

A primary mechanism of action for many phenylthiourea derivatives is the inhibition of various enzymes. The thiourea group can interact with the active sites of enzymes through hydrogen bonding or by coordinating with metal cofactors.

-

Cholinesterase Inhibition: Several thiourea derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine.[2][4] Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease.[2] For instance, certain thiazole-thiourea hybrids have shown potent activity against both AChE and BChE.[2]

-

Carbonic Anhydrase Inhibition: Phenylthiourea derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation and other physiological processes.[5][6] These compounds typically exhibit competitive inhibition.[5][6]

-

Tyrosinase Inhibition: Phenylthiourea itself is a known inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[7] This inhibitory action has led to its use in blocking pigmentation in research models like zebrafish embryos.[8] A related compound, 1-Phenyl-3-(2-thiazolyl)-2-thiourea (PTTU), has been shown to decrease melanin production by not only inhibiting tyrosinase activity but also by promoting its degradation through the ubiquitin-proteasome pathway.[9]

-

Other Enzyme Targets: Phenylthiourea derivatives have also been investigated as inhibitors of other enzymes, including vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) kinase, which are important targets in cancer therapy.[1][10]

Anticancer Activity

The anticancer properties of phenylthiourea derivatives are attributed to several mechanisms:

-

Induction of Apoptosis: Many thiourea derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[10] For example, certain 1,3-disubstituted thiourea derivatives have demonstrated strong pro-apoptotic activity in colon cancer and leukemia cell lines.[10]

-

Inhibition of Signaling Pathways: These compounds can interfere with key signaling pathways involved in cancer cell proliferation and survival. The PI3K/Akt signaling pathway is one such target for certain 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, which have shown potent anti-chronic myeloid leukemia (CML) activity.[11] Another pathway that can be inhibited is the Wnt/β-catenin signaling pathway.[10]

-

DNA Interaction: The thiourea scaffold can interact with DNA, potentially through non-covalent interactions, leading to cytotoxic effects in cancer cells.[1]

Antimicrobial Activity

Phenylthiourea derivatives exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[2][12][13] The presence of the thiourea moiety is crucial for this activity, and the lipophilicity and electronic properties of the substituents on the phenyl ring can modulate the potency. The exact mechanism is not fully understood but is thought to involve disruption of the microbial cell membrane or inhibition of essential enzymes.

Quantitative Data on Biological Activities

While specific data for "this compound" is unavailable, the following table summarizes representative quantitative data for various phenylthiourea derivatives from the literature.

| Compound Class/Derivative | Target/Activity | Measurement | Value | Reference |

| Thiazole-thiourea hybrids | AChE Inhibition | IC₅₀ | 0.3 - 15 µM | [2] |

| Thiazole-thiourea hybrids | BChE Inhibition | IC₅₀ | 0.4 - 22 µM | [2] |

| 1,3-bis(3,4-dichlorophenyl) thiourea | Antioxidant (DPPH assay) | IC₅₀ | 45 µg/mL | [2] |

| 1,3-bis(3,4-dichlorophenyl) thiourea | Antioxidant (ABTS assay) | IC₅₀ | 52 µg/mL | [2] |

| 3-(trifluoromethyl)phenylthiourea analogs | Cytotoxicity (Colon Cancer Cells) | IC₅₀ | ≤ 10 µM | [10] |

| 1-(5-((6-((3-morpholinopropyl) amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea | Cytotoxicity (K562 CML cells) | IC₅₀ | 0.038 µM | [11] |

| Chiral thiourea derivatives | hCA I Inhibition | Kᵢ | 3.4 - 73.6 µM | [5][6] |

| Chiral thiourea derivatives | hCA II Inhibition | Kᵢ | 8.7 - 44.2 µM | [5][6] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of phenylthiourea derivatives can be found in the cited literature. Below are generalized outlines for key experimental procedures.

General Synthesis of Phenylthiourea Derivatives

A common method for the synthesis of 1,3-disubstituted thioureas involves the reaction of an amine with an isothiocyanate.

Protocol:

-

Dissolve the desired amine in a suitable solvent (e.g., ethanol, acetone).

-

Add the corresponding phenyl isothiocyanate to the solution.

-

The reaction mixture is often stirred at room temperature or refluxed for a specific period.

-

The product can be isolated by precipitation upon cooling or by pouring the reaction mixture into water.

-

The crude product is then purified by recrystallization from an appropriate solvent.[14]

Alternative Synthesis from Carbon Disulfide: Symmetrical and unsymmetrical thioureas can also be synthesized from anilines and carbon disulfide, promoted by a base like KOH, under ball milling conditions.[15]

Enzyme Inhibition Assays

General Protocol (e.g., for Cholinesterase Inhibition):

-

Prepare a solution of the enzyme (e.g., AChE) in a suitable buffer.

-

Prepare solutions of the substrate (e.g., acetylthiocholine) and the chromogenic reagent (e.g., DTNB).

-

Prepare various concentrations of the phenylthiourea inhibitor.

-

In a microplate, add the enzyme solution, inhibitor solution, and pre-incubate.

-

Initiate the reaction by adding the substrate and chromogenic reagent.

-

Measure the change in absorbance over time using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell-Based Assays (e.g., Cytotoxicity)

General Protocol (MTT Assay):

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the phenylthiourea derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value.

Signaling Pathways and Visualizations

Based on the literature, several signaling pathways are modulated by phenylthiourea derivatives.

PI3K/Akt Signaling Pathway in Cancer

Certain phenylthiourea derivatives exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Caption: Inhibition of the PI3K/Akt signaling pathway by a phenylthiourea derivative.

Tyrosinase Inhibition and Degradation in Melanogenesis

Phenylthiourea derivatives can inhibit melanin synthesis through a dual mechanism involving direct inhibition of tyrosinase and promoting its degradation.

Caption: Dual mechanism of melanogenesis inhibition by a phenylthiourea derivative.

Conclusion and Future Directions

While the specific compound this compound remains uncharacterized in the available literature, the broader class of phenylthiourea derivatives represents a rich source of biologically active molecules with therapeutic potential. Their ability to interact with a wide range of biological targets, including enzymes and signaling proteins, underscores their importance in drug discovery and development. Future research in this area could focus on the synthesis and evaluation of novel derivatives with improved potency and selectivity. Structure-activity relationship (SAR) studies will be crucial in optimizing these compounds for specific therapeutic applications, from neurodegenerative diseases and cancer to infectious diseases. Furthermore, detailed mechanistic studies are needed to fully elucidate the molecular interactions and signaling pathways modulated by these versatile compounds.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-phenyl 2-thiourea (PTU) activates autophagy in zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Phenyl-3-(2-thiazolyl)-2-thiourea inhibits melanogenesis via a dual-action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol- 2-yl)urea derivatives with potent anti-CML activity throughout PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. A simple and straightforward synthesis of phenyl isothiocyanates, symmetrical and unsymmetrical thioureas under ball milling - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Biological Versatility of Phenylthiourea Scaffolds: An In-Depth Technical Guide on the Potential Activities of 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea

Disclaimer: Direct experimental data on the biological activity of 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea is not available in the current scientific literature. This guide provides a comprehensive overview of the known biological activities of structurally related phenylthiourea derivatives to infer the potential therapeutic and research applications of the target compound. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

Thiourea derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of the N-C=S backbone allows for diverse structural modifications, leading to a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. This technical guide focuses on the potential biological profile of this compound by examining the established activities of analogous compounds. The core structure, featuring a phenylthiourea moiety linked to a phenylthioethyl group, suggests potential for multifaceted biological interactions.

Potential Biological Activities

Based on structure-activity relationship (SAR) studies of various phenylthiourea derivatives, this compound is predicted to exhibit several key biological activities.

Cytotoxic and Anticancer Activity

A significant body of research highlights the potent cytotoxic effects of 1,3-disubstituted thiourea derivatives against a range of cancer cell lines. The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Observed Activities in Analogous Compounds:

-

Induction of Apoptosis: Many phenylthiourea derivatives have been shown to trigger programmed cell death in cancer cells. This is often mediated through the activation of caspases and modulation of the NF-κB signaling pathway.[1]

-

Cell Cycle Arrest: Certain derivatives can halt the cell cycle at various phases, preventing cancer cell proliferation.

-

Targeting Microtubules: Some bis-thiourea compounds have been found to target microtubule polymerization, leading to mitotic arrest and apoptosis.[2]

Quantitative Data from Structurally Related Compounds:

The following table summarizes the cytotoxic activities (IC50 values) of representative 1,3-disubstituted thiourea derivatives against various cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (colon cancer) | 9.0 | [3] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 1.5 | [3] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K-562 (leukemia) | 6.3 | [3] |

| 1-(4-CF3-phenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | PC3 (prostate cancer) | 6.9 | [4] |

| 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) | MOLT-3 (leukemia) | 1.62 | [5] |

Antimicrobial Activity

Substituted phenylthioureas are recognized for their antibacterial and antifungal properties. The presence of the thiourea moiety, along with various substituents on the phenyl rings, contributes to their antimicrobial efficacy.[6]

Observed Activities in Analogous Compounds:

-

Antibacterial Activity: Derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve the disruption of bacterial cell wall synthesis or interference with essential enzymatic processes.[7][8]

-

Antifungal Activity: Antifungal effects have been reported against various fungal strains.[9]

Quantitative Data from Structurally Related Compounds:

The table below presents the minimum inhibitory concentration (MIC) values for some phenylthiourea derivatives against bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| TD4 (a thiourea derivative) | MRSA (ATCC 43300) | 8 | [7] |

| TD4 (a thiourea derivative) | Vancomycin-intermediate S. aureus | 4 | [7] |

| TD4 (a thiourea derivative) | Enterococcus faecalis (ATCC 29212) | 4 | [7] |

Antiviral Activity

Several thiourea derivatives have been identified as potent antiviral agents, with activity reported against viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV). The structural features of these molecules play a crucial role in their antiviral mechanism.[10][11]

Observed Activities in Analogous Compounds:

-

Anti-HCV Activity: Specific thiourea derivatives have demonstrated potent inhibition of HCV replication in cell-based assays.[10]

-

Anti-HIV Activity: Phenyl ethyl thiourea (PET) derivatives are a known class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Enzyme Inhibition

Phenylthiourea itself is a well-documented inhibitor of phenoloxidase (tyrosinase).[12][13] This inhibitory action, along with the potential to inhibit other enzymes, is a key area of investigation for this class of compounds.

Observed Activities in Analogous Compounds:

-

Phenoloxidase (Tyrosinase) Inhibition: Phenylthiourea acts as a competitive inhibitor of this enzyme.[12][13]

-

Cholinesterase Inhibition: Some unsymmetrical thiourea derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[14]

Quantitative Data from Structurally Related Compounds:

| Compound/Derivative | Enzyme | Inhibition Metric | Value | Reference |

| Phenylthiourea | Phenoloxidase | Ki | 0.21 ± 0.09 µM | [12][13] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase | IC50 | 50 µg/mL | [14] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Butyrylcholinesterase | IC50 | 60 µg/mL | [14] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Proposed apoptotic signaling pathway induced by phenylthiourea derivatives.

Experimental Workflow Diagram

References

- 1. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]

- 9. scispace.com [scispace.com]

- 10. Design, synthesis, and anti-HCV activity of thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Evaluation of Thiourea Derivatives as Antimicrobial and Antiviral Agents | Bentham Science [eurekaselect.com]

- 12. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Synthesis of Novel Thiourea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a focal point in medicinal chemistry and drug discovery. Their unique structural features allow for diverse chemical modifications, leading to the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis of key thiourea derivatives, detailed protocols for their biological evaluation, and a summary of their activity. Additionally, it visualizes key signaling pathways modulated by these compounds.

I. Synthesis of Novel Thiourea Derivatives

The synthesis of thiourea derivatives can be broadly categorized into two main classes: N,N'-disubstituted thioureas and N-acylthioureas. The following sections provide detailed experimental protocols for the synthesis of representative compounds from each class.

General Synthesis of N,N'-Disubstituted Thiourea Derivatives via Isothiocyanates

This method involves the reaction of an amine with an isothiocyanate, which is a common and efficient route to unsymmetrically substituted thioureas.[1]

Experimental Protocol:

-

Reaction Setup: To a solution of the desired amine (1.0 mmol) in dichloromethane (20 mL), add the corresponding isothiocyanate (1.0 mmol).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixture) to afford the pure N,N'-disubstituted thiourea derivative.

-

Characterization: Characterize the final product by spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.

Synthesis of Symmetrical N,N'-Disubstituted Thiourea Derivatives using Carbon Disulfide

This green chemistry approach utilizes carbon disulfide and amines in an aqueous medium, often accelerated by solar energy, to produce symmetrical thioureas.[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the primary aromatic amine (20 mmol) in water (50 mL).

-

Reagent Addition: Add carbon disulfide (10 mmol) dropwise to the amine solution while stirring vigorously.

-

Reaction Conditions: Expose the reaction mixture to direct sunlight and continue stirring for 12 hours at a temperature of 27–42 °C.[2]

-

Product Isolation: The solid product that precipitates out of the solution is collected by filtration.

-

Purification: Wash the crude product with water and then recrystallize from ethanol to yield the pure symmetrical N,N'-disubstituted thiourea.

-

Characterization: Confirm the structure of the synthesized compound using FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.

General Synthesis of N-Acylthiourea Derivatives

N-acylthioureas are typically synthesized through the reaction of an in situ generated acyl isothiocyanate with an amine.[3][4]

Experimental Protocol:

-

Formation of Acyl Isothiocyanate: In a flame-dried flask under an inert atmosphere, dissolve the acid chloride (5 mmol) in anhydrous acetone (15 mL). Add a solution of potassium thiocyanate (5.5 mmol) in anhydrous acetone (15 mL) dropwise to the acid chloride solution. Reflux the mixture for 1.5 hours at 70°C. The formation of a milky precipitate indicates the generation of the acyl isothiocyanate intermediate.[5]

-

Reaction with Amine: Cool the reaction mixture to room temperature. Add a solution of the desired heterocyclic or aromatic amine (5 mmol) in acetone dropwise to the acyl isothiocyanate solution.

-

Reaction Conditions: Stir the resulting mixture at room temperature for an additional 2-3 hours. Monitor the reaction by TLC.

-

Work-up: Once the reaction is complete, pour the mixture into ice-cold water.

-

Product Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acylthiourea derivative.

-

Characterization: Characterize the final compound by FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy.

II. Biological Evaluation of Thiourea Derivatives

The diverse biological activities of thiourea derivatives necessitate robust and standardized screening protocols. This section details the methodologies for assessing their antibacterial, anticancer, and enzyme inhibitory potential.

Antibacterial Activity: Broth Microdilution Assay

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[6][7][8]

Experimental Protocol:

-

Preparation of Bacterial Inoculum: Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[8]

-

Preparation of Test Compounds: Prepare a stock solution of the thiourea derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation and Incubation: Add 100 µL of the bacterial inoculum to each well containing 100 µL of the serially diluted compound, resulting in a final volume of 200 µL. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). Incubate the plates at 37°C for 18-24 hours.[9]

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of potential anticancer agents.[10][11]

Experimental Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.[12]

-

Compound Treatment: Prepare various concentrations of the thiourea derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO). Incubate the plates for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition: Carbonic Anhydrase II (CA II) Assay

This colorimetric assay measures the esterase activity of Carbonic Anhydrase II and is used to screen for its inhibitors.[13][14]

Experimental Protocol:

-

Reagent Preparation:

-

Assay Buffer: Tris-HCl buffer (pH 7.4).

-

Enzyme Solution: Prepare a solution of human Carbonic Anhydrase II in the assay buffer.

-

Substrate Solution: Prepare a solution of p-nitrophenyl acetate (p-NPA) in a minimal amount of a suitable organic solvent (e.g., acetone) and dilute with the assay buffer.

-

Inhibitor Solutions: Prepare various concentrations of the thiourea derivatives.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solution (or buffer for the control).

-

Pre-incubate the mixture at room temperature for 15 minutes.

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.

-

-

Measurement: Immediately measure the change in absorbance at 348 nm or 405 nm over time using a microplate reader. The rate of p-nitrophenol formation is proportional to the CA II activity.[13][14]

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the thiourea derivative compared to the control (enzyme activity without inhibitor). Determine the IC₅₀ value from the dose-response curve.

III. Quantitative Data Summary

The following tables summarize the biological activity data for selected novel thiourea derivatives from recent literature.

Table 1: Antibacterial Activity of Thiourea Derivatives (MIC in µg/mL)

| Compound | S. aureus | E. coli | P. aeruginosa | K. pneumoniae | Reference |

| TD4 | 2 | >256 | >256 | >256 | [6] |

| Compound 2a | - | 12.5 | - | 6.25 | [15] |

| Compound 4a | >5000 | >5000 | - | - | [16] |

Table 2: Anticancer Activity of Thiourea Derivatives (IC₅₀ in µM)

| Compound | MCF-7 (Breast) | HepG2 (Liver) | HCT116 (Colon) | Reference |

| Compound 7 | 7.0 | 1.74 | 1.11 | [17] |

| Compound 4 | 338.33 | - | - | [18] |

| Diarylthiourea 1 | >100 | - | - | [18] |

Table 3: Carbonic Anhydrase Inhibition by Thiourea Derivatives (Kᵢ in µM)

| Compound | hCA I | hCA II | Reference |

| 5a | 7.6 | 8.7 | [7] |

| 5b | 3.4 | 10.5 | [7] |

| 5c | 4.9 | 12.1 | [7] |

| 9b | 73.6 | 44.2 | [7] |

IV. Signaling Pathways and Experimental Workflows

Thiourea derivatives exert their biological effects by modulating various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways targeted by these compounds, as well as a typical experimental workflow.

Caption: Experimental workflow for the discovery of novel thiourea derivatives.

Caption: EGFR signaling pathway and inhibition by thiourea derivatives.

Caption: VEGFR-2 signaling pathway and its inhibition.

Caption: Intrinsic and extrinsic apoptosis pathways modulated by thiourea derivatives.

References

- 1. Small Structural Differences Govern the Carbonic Anhydrase II Inhibition Activity of Cytotoxic Triterpene Acetazolamide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

- 13. researchgate.net [researchgate.net]

- 14. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]

- 15. m.youtube.com [m.youtube.com]

- 16. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 17. researchgate.net [researchgate.net]

- 18. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization of 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea: A Technical Guide Based on a Structural Analogue

Disclaimer: As of this writing, detailed structural characterization data for 1-Phenyl-3-(2-(phenylthio)ethyl)thiourea is not publicly available in the surveyed literature. Therefore, this guide utilizes the crystallographic data of a closely related structural analogue, 1-Benzoyl-3-ethyl-3-phenylthiourea , to provide an in-depth overview of the characteristic structural features of this class of compounds. This analogue shares the core 1-phenyl-3-substituted thiourea moiety, offering valuable insights into the expected molecular geometry, bonding, and intermolecular interactions.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive summary of the structural and spectroscopic properties of a representative phenylthiourea derivative. The information is presented through structured data tables, detailed experimental protocols, and explanatory visualizations.

Molecular Structure and Crystallographic Data

The molecular structure of the analogue, 1-Benzoyl-3-ethyl-3-phenylthiourea, has been determined by single-crystal X-ray diffraction. The key feature of the thiourea core is the planarity of the S-C-N-N atoms. In the solid state, molecules of this analogue are observed to form centrosymmetric dimers through N—H⋯S hydrogen bonds.

Crystal Data and Structure Refinement

The following table summarizes the crystallographic data and refinement parameters for 1-Benzoyl-3-ethyl-3-phenylthiourea.

| Parameter | Value |

| Empirical formula | C₁₆H₁₆N₂OS |

| Formula weight | 284.37 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 7.735 (2) |

| b (Å) | 8.013 (2) |

| c (Å) | 12.540 (3) |

| α (°) | 101.837 (5) |

| β (°) | 96.908 (5) |

| γ (°) | 94.205 (6) |

| Volume (ų) | 751.3 (4) |

| Z | 2 |

| Calculated density (Mg/m³) | 1.257 |

| Absorption coefficient (mm⁻¹) | 0.21 |

| F(000) | 300 |

Selected Bond Lengths and Angles

The tables below present selected bond lengths and angles for 1-Benzoyl-3-ethyl-3-phenylthiourea, providing insight into the molecular geometry.

Table 1: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| S1-C8 | 1.679 (2) |

| N1-C8 | 1.394 (3) |

| N2-C8 | 1.335 (3) |

| N1-C7 | 1.401 (3) |

| N2-C9 | 1.441 (3) |

| N2-C15 | 1.491 (3) |

| O1-C7 | 1.207 (3) |

Table 2: Selected Bond Angles (°)

| Angle | Angle (°) |

| N1-C8-N2 | 115.58 (19) |

| N1-C8-S1 | 120.15 (16) |

| N2-C8-S1 | 124.27 (16) |

| C7-N1-C8 | 123.84 (19) |

| C8-N2-C9 | 119.4 (2) |

| C8-N2-C15 | 120.0 (2) |

| C9-N2-C15 | 119.8 (2) |

| O1-C7-N1 | 122.9 (2) |

Spectroscopic Characterization

While specific spectra for this compound are not available, the following provides an overview of the expected spectroscopic features based on the general characteristics of thiourea derivatives.

Infrared (IR) Spectroscopy

The IR spectrum of a thiourea derivative is characterized by several key absorption bands. The N-H stretching vibrations are typically observed in the range of 3100-3400 cm⁻¹. The C=S stretching vibration, a key indicator of the thiourea group, appears in the region of 700-850 cm⁻¹. The C-N stretching vibrations are usually found between 1250 and 1350 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum, the N-H protons of the thiourea moiety would be expected to appear as broad singlets in the downfield region, typically between δ 7.0 and 10.0 ppm. The aromatic protons of the phenyl groups would resonate in the range of δ 7.0-8.0 ppm. The methylene protons of the ethyl group adjacent to the sulfur atom in the target molecule would likely appear as a triplet around δ 2.8-3.2 ppm, while the methylene protons adjacent to the nitrogen would be expected at a slightly more downfield position.

In the ¹³C NMR spectrum, the most characteristic signal is that of the thiocarbonyl carbon (C=S), which is typically observed in the range of δ 180-190 ppm. The aromatic carbons would appear in their characteristic region of δ 120-140 ppm.

Experimental Protocols

The following sections detail the methodologies for the synthesis and structural characterization of the analogue compound, 1-Benzoyl-3-ethyl-3-phenylthiourea. These protocols can serve as a reference for the synthesis and analysis of related thiourea derivatives.

Synthesis of 1-Benzoyl-3-ethyl-3-phenylthiourea

The synthesis of the title compound analogue involves the reaction of benzoyl isothiocyanate with N-ethylaniline.[1]

-

Preparation of Benzoyl Isothiocyanate: A solution of benzoyl chloride (10 mmol) in acetone is added to a suspension of ammonium thiocyanate (10 mmol) in acetone. The reaction mixture is stirred to produce benzoyl isothiocyanate in situ.

-

Formation of the Thiourea Derivative: N-ethylaniline (10 mmol) is then added to the solution containing benzoyl isothiocyanate.

-

Isolation and Purification: The reaction mixture is poured into ice-water to precipitate the crude product. The solid is collected by filtration and recrystallized from a suitable solvent, such as ethanol, to yield the purified 1-Benzoyl-3-ethyl-3-phenylthiourea.[1]

Single-Crystal X-ray Diffraction

The structural determination by X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the crystalline state.

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the compound in an appropriate solvent or solvent mixture. For 1-Benzoyl-3-ethyl-3-phenylthiourea, slow evaporation from a dichloromethane-methanol solution was employed.[2]

-

Data Collection: A single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 298 K) using a specific radiation source (e.g., Mo Kα radiation).[3][4]

-

Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure. This involves determining the positions of all atoms in the unit cell and refining their atomic parameters.[3][4]

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure and a general experimental workflow for the characterization of thiourea derivatives.

Conclusion

While the specific structural details of this compound remain to be elucidated, the analysis of the structural analogue, 1-Benzoyl-3-ethyl-3-phenylthiourea, provides a solid foundation for understanding the molecular geometry and bonding characteristics of this class of compounds. The thiourea core is a versatile scaffold, and its structural and electronic properties can be fine-tuned through substitution on the nitrogen atoms. Further research involving the synthesis and single-crystal X-ray diffraction of the title compound is necessary to provide a definitive structural characterization.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. Structural, vibrational and electronic characterization of 1-benzyl-3-furoyl-1-phenylthiourea: an experimental and theoretical study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 1-Benzoyl-3-ethyl-3-phenylthiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Preliminary Screening of Phenylthiourea Compounds: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylthiourea (PTU) and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The core phenylthiourea scaffold has been a subject of extensive research, leading to the discovery of potent agents with anticancer, antimicrobial, and enzyme-inhibiting properties. The unique structural features of PTU, including the thiourea moiety (-(NH)₂C=S), allow for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles. This technical guide provides an in-depth overview of the preliminary screening of phenylthiourea compounds, focusing on key experimental protocols, data interpretation, and relevant biological pathways.

Biological Activities and Therapeutic Potential

Substituted phenylthioureas are recognized for their significant biological activities, which are largely attributed to the presence of the sulfur and nitrogen atoms in the thiourea group. These atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. The primary areas of investigation for PTU compounds include:

-

Anticancer Activity: Numerous phenylthiourea derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are varied and can include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Wnt/β-catenin pathway.

-

Antimicrobial Activity: The antimicrobial properties of phenylthiourea derivatives have been extensively studied. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The presence of different substituents on the phenyl ring can significantly influence the antimicrobial spectrum and potency.

-

Enzyme Inhibition: Phenylthiourea is a well-known inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[1] This property has led to its use in studying pigmentation and as a potential therapeutic agent for hyperpigmentation disorders. The competitive inhibition mechanism involves the interaction of the thiourea moiety with the copper ions in the active site of the enzyme.[1]

Experimental Protocols for Preliminary Screening

A systematic preliminary screening process is crucial for identifying promising phenylthiourea candidates for further development. This typically involves a cascade of in vitro assays to assess their biological activities.

Synthesis of Phenylthiourea Derivatives

The synthesis of substituted phenylthiourea derivatives is often achieved through the reaction of an appropriately substituted aniline with an isothiocyanate. A common laboratory-scale synthesis involves the following steps:

-

Starting Materials: Substituted aniline and ammonium thiocyanate.

-

Reaction: The aniline is typically dissolved in a suitable solvent, and an acid (e.g., HCl) is added.

-

Thiocyanation: Ammonium thiocyanate is then added to the solution.

-

Heating: The reaction mixture is heated under reflux for a specified period.

-

Isolation: The product is isolated by filtration, washed, and can be further purified by recrystallization.

A generalized workflow for the synthesis and preliminary screening of phenylthiourea compounds is depicted below.

High-Throughput Screening (HTS) Workflow

For large libraries of phenylthiourea derivatives, a high-throughput screening approach is employed to efficiently identify "hit" compounds.

Anticancer Screening: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the phenylthiourea compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Screening: Agar Disc Diffusion Method

This method is widely used to qualitatively assess the antimicrobial activity of chemical compounds.

-

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting microbial growth, a clear zone of inhibition will appear around the disc.

-

Protocol:

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile Petri dishes to a uniform depth.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland turbidity standard).

-

Inoculation: Uniformly swab the surface of the MHA plates with the microbial suspension.

-

Disc Application: Aseptically place sterile filter paper discs impregnated with a known concentration of the phenylthiourea compound onto the inoculated agar surface. Include a solvent control and a standard antibiotic disc as a positive control.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: Measure the diameter of the zone of inhibition in millimeters.

-

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined by observing the lowest concentration of the compound at which there is no visible growth.

-

Protocol:

-

Compound Dilution: Perform serial twofold dilutions of the phenylthiourea compounds in a suitable broth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions.

-

MIC Determination: The MIC is read as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Enzyme Inhibition Assay: Tyrosinase Inhibition

This assay is used to evaluate the inhibitory effect of phenylthiourea compounds on the activity of tyrosinase.

-

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome, a colored product. The rate of dopachrome formation can be monitored spectrophotometrically. An inhibitor will reduce the rate of this reaction.

-

Protocol:

-

Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing a buffer (e.g., phosphate buffer, pH 6.8), mushroom tyrosinase, and the phenylthiourea compound at various concentrations.

-

Pre-incubation: Pre-incubate the mixture for a short period.

-

Initiation of Reaction: Initiate the reaction by adding the substrate, L-DOPA.

-

Absorbance Measurement: Immediately measure the absorbance at approximately 475 nm at regular intervals to monitor the formation of dopachrome.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without the inhibitor). The IC₅₀ value can be determined from a dose-response curve. Kinetic parameters, such as the inhibition constant (Ki) and the type of inhibition (e.g., competitive, non-competitive), can be determined using Lineweaver-Burk plots.[2]

Data Presentation: Summary of Biological Activities

The following tables summarize representative quantitative data for the biological activities of various phenylthiourea derivatives.

Table 1: Cytotoxicity of Phenylthiourea Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 | 1.5 ± 0.72 | [3] |

| 1-(4-(trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | PC3 | 6.9 ± 1.64 | [3] |

| Phenylthiourea-thiazolopyrimidine hybrid (Compound 5) | HCT-116 | 2.29 ± 0.46 | [4] |

| Phenylthiourea-benzothiazolyl-pyridine hybrid (Compound 6) | HCT-116 | 9.71 ± 0.34 | [4] |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | MCF-7 | 310 | [5] |

| N-(2,4-dichloro)benzoyl-N'-phenylthiourea | T47D | 940 | [5] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 | - | [1] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D | - | [1] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa | - | [1] |

Table 2: Antimicrobial Activity of Phenylthiourea Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 4-Bromophenylthiourea | Salmonella typhimurium | 3.5 (at 300 ppm) | - | [6] |

| 4-Bromophenylthiourea | Fusarium graminearum | 3.0 (at 300 ppm) | - | [6] |

| 4-methyl-phenylthiourea | Nitrobacter | 7.5 (at 300 ppm) | - | [6] |

| N-benzoyl-N'-(2-chlorophenyl)thiourea | S. epidermidis | - | 50 | [7] |

| N-benzoyl-N'-(2-chlorophenyl)thiourea | C. glabrata | - | 25 | [7] |

| Thiophene-thiourea derivative (SB2) | Candida auris | - | 0.0781 - 0.625 | [8] |

| 2-((4-Methylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamide | S. aureus | - | 1000 | [9] |

Table 3: Tyrosinase Inhibitory Activity of Phenylthiourea

| Compound | Enzyme Source | Inhibition Type | Kᵢ (µM) | Reference |

| Phenylthiourea (PTU) | Mushroom Phenoloxidase | Competitive | 0.21 ± 0.09 | [2] |

Signaling Pathways

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[10] Its aberrant activation is a hallmark of many cancers.[10] In the absence of a Wnt ligand, β-catenin is phosphorylated by a "destruction complex" (comprising APC, Axin, and GSK-3β), leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, the destruction complex is inhibited. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes (e.g., c-Myc, Cyclin D1) by associating with TCF/LEF transcription factors. Some phenylthiourea derivatives have been shown to inhibit this pathway, leading to reduced cancer cell proliferation.

Conclusion

The preliminary screening of phenylthiourea compounds has revealed a rich pipeline of potential therapeutic agents with diverse biological activities. The standardized experimental protocols outlined in this guide provide a robust framework for the initial evaluation of novel PTU derivatives. The systematic collection and comparison of quantitative data, such as IC₅₀ and MIC values, are essential for identifying lead compounds for further optimization and preclinical development. Future research should continue to explore the vast chemical space of phenylthiourea derivatives and elucidate their precise mechanisms of action to unlock their full therapeutic potential.

References

- 1. jppres.com [jppres.com]

- 2. tandfonline.com [tandfonline.com]

- 3. A high-throughput screen for antibiotic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 6. jocpr.com [jocpr.com]

- 7. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Unsymmetrical Thioureas for Researchers, Scientists, and Drug Development Professionals

Abstract

Unsymmetrical thioureas are a pivotal class of organic compounds with broad applications in medicinal chemistry, materials science, and organocatalysis. Their unique structural features and ability to engage in hydrogen bonding have made them attractive scaffolds for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core methodologies for the synthesis of unsymmetrical thioureas. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the synthetic routes, experimental protocols, and comparative analysis of different approaches. This document summarizes key quantitative data in structured tables, provides detailed experimental procedures for seminal reactions, and includes visualizations of reaction workflows and a representative biological signaling pathway to facilitate a deeper understanding of the subject matter.

Introduction

Thiourea and its derivatives have garnered significant attention in the field of organic synthesis due to their diverse biological activities, including antibacterial, antiviral, anticancer, and antioxidant properties.[1][2][3] Unsymmetrical thioureas, in particular, offer a versatile platform for introducing molecular diversity, which is crucial in drug discovery and development.[4][5] The synthesis of these compounds can be broadly categorized into several key strategies, each with its own set of advantages and limitations. This guide will delve into the most prominent and effective methods, providing the necessary details for their practical implementation.

Core Synthetic Methodologies

The synthesis of unsymmetrical thioureas primarily relies on a few robust and versatile chemical transformations. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

From Isothiocyanates and Amines

The most common and straightforward method for preparing unsymmetrical thioureas is the reaction of an isothiocyanate with a primary or secondary amine.[6] This reaction is typically high-yielding and proceeds under mild conditions.

Caption: General workflow for the synthesis of unsymmetrical thioureas from isothiocyanates and amines.

-

Materials: 4-Methylaniline (3 mmol), ethyl isothiocyanate (3 mmol), acetone (6 mL).

-

Procedure: a. To a solution of 4-methylaniline in acetone, add ethyl isothiocyanate with stirring at room temperature. b. Continue stirring the reaction mixture for 15 hours. c. Monitor the reaction progress by thin-layer chromatography. d. Upon completion, remove the solvent under reduced pressure. e. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the desired unsymmetrical thiourea.

From Carbon Disulfide and Two Different Amines

Caption: General workflow for the synthesis of unsymmetrical thioureas from carbon disulfide and two different amines.

-

Materials: 2-Naphthylamine (0.2 mmol), carbon disulfide (0.24 mmol), diethylamine (0.24 mmol), DMSO (2 mL).

-

Procedure: a. In a 5 mL glass tube, add 2-naphthylamine, carbon disulfide, and diethylamine in DMSO. b. Stir the reaction mixture at 70 °C for 1-12 hours, monitoring by TLC. c. After completion, add water and ethyl acetate to the reaction mixture. d. Extract the aqueous layer three times with ethyl acetate. e. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. f. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the final product.

Using Thiophosgene and its Derivatives

Thiophosgene (CSCl₂) and its derivatives serve as highly reactive sources of the thiocarbonyl group. However, due to the high toxicity and hazardous nature of thiophosgene, its use is often limited, and safer alternatives are preferred.[10][11]

Quantitative Data Summary

The efficiency of unsymmetrical thiourea synthesis varies significantly with the chosen method and substrates. The following tables provide a comparative summary of yields and reaction conditions for different synthetic approaches.

Table 1: Synthesis of Unsymmetrical Thioureas from Isothiocyanates and Amines

| Isothiocyanate | Amine | Solvent | Time (h) | Yield (%) | Reference |

| Phenyl isothiocyanate | Benzylamine | Dichloromethane | - | >70 | [12] |

| Benzyl isothiocyanate | Piperidine | Dichloromethane | - | >70 | [12] |

| Ethyl isothiocyanate | 4-Ethylaniline | Acetone | 15 | High | [13] |

| 3,4,5-Trimethoxyphenyl isothiocyanate | Aniline | Dichloromethane | - | >70 | [12] |

Table 2: Synthesis of Unsymmetrical Thioureas from Carbon Disulfide and Amines

| Amine 1 | Amine 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Naphthylamine | Diethylamine | Toluene | 70 | - | 58 | [7] |

| 2-Naphthylamine | Diethylamine | DMSO | 70 | 1 | 95 | [7] |

| Aniline | Benzylamine | Water (reflux) | 100 | 3-12 | 40-93 | [8] |

| 4-Methoxyaniline | Aniline | Mechanochemical | - | 0.67 | 87-94 | [14] |

Applications in Drug Development

Unsymmetrical thioureas are prominent scaffolds in medicinal chemistry due to their wide range of biological activities.[2][15]

Anticancer Activity

Numerous unsymmetrical thiourea derivatives have demonstrated potent anticancer activity against various cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.[16][17][18][19]

Table 3: Anticancer Activity of Selected Unsymmetrical Thiourea Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea | MCF-7 | 25.8 | [16] |

| 1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 | 1.5 | [15] |

| N¹,N³-Disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [19] |

| Diarylthiourea 4 | MCF-7 | 338.33 | [18] |

| Chiral Dipeptide Thiourea 11a | A-549 | 19.2 | [20] |

Antimicrobial Activity

The thiourea moiety is also a key pharmacophore in the development of antimicrobial agents.[1][21][22][23]

Table 4: Antimicrobial Activity of Selected Unsymmetrical Thiourea Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound I | Agrobacterium tumefaciens | 4.02 | [1] |

| Compound IV | Staphylococcus aureus | 4.03 | [1] |

| TPU/Benzaldehyde | E. coli | 90 | [23] |

| Thiourea derivative 2n | M. luteus | 3.1-6.3 | [22] |

Signaling Pathways and Mechanisms of Action

The biological effects of unsymmetrical thioureas are often attributed to their ability to interact with specific biological targets, thereby modulating cellular signaling pathways.

Inhibition of Kinase Signaling Pathways

Many unsymmetrical thiourea-containing drugs, such as Sorafenib, function as multi-kinase inhibitors. They target key kinases in signaling pathways that are often dysregulated in cancer, such as the RAF-MEK-ERK pathway.

Caption: Simplified diagram of the RAF-MEK-ERK signaling pathway and the inhibitory action of an unsymmetrical thiourea-based drug.

Conclusion

The synthesis of unsymmetrical thioureas is a well-established field with a variety of reliable methods available to chemists. The choice of synthetic route depends on factors such as substrate availability, desired scale, and safety considerations. The reaction of isothiocyanates with amines remains the most prevalent and efficient method, while the use of carbon disulfide offers a valuable alternative for accessing a wider range of derivatives. The continued interest in unsymmetrical thioureas, driven by their significant potential in drug discovery, ensures that the development of novel and improved synthetic methodologies will remain an active area of research. This guide provides a solid foundation for researchers and professionals to explore and exploit the rich chemistry of this important class of compounds.

References

- 1. Enzyme Inhibitory, Antioxidant And Antibacterial Potentials Of Synthetic Symmetrical And Unsymmetrical Thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-step construction of unsymmetrical thioureas and oxazolidinethiones from amines and carbon disulfide via a cascade reaction sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 14. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. One moment, please... [mjas.analis.com.my]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. sjdfs.journals.ekb.eg [sjdfs.journals.ekb.eg]

Thiourea Derivatives: A Comprehensive Technical Guide to Their Therapeutic Applications

Abstract

Thiourea and its derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The unique structural features of the thiourea scaffold, particularly its ability to form strong hydrogen bonds and coordinate with metal ions, make it a privileged pharmacophore in drug design.[3] These compounds have demonstrated considerable potential as anticancer, antimicrobial, antiviral, and enzyme-inhibiting agents.[1][4] Recent research has focused on synthesizing novel derivatives and elucidating their mechanisms of action, revealing their ability to modulate key signaling pathways and interact with specific biological targets.[3][5] This technical guide provides an in-depth overview of the current state of research on the therapeutic applications of thiourea derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a resource for researchers and professionals in drug development.

Introduction

Thiourea, an organosulfur compound with the formula (NH₂)₂CS, is the sulfur analogue of urea. Its derivatives are characterized by the presence of the N-C(S)-N core structure. This scaffold is a versatile building block in organic synthesis and is instrumental in the production of various heterocyclic compounds that form the core of many therapeutic drugs.[4][6] The biological activity of thiourea derivatives is profoundly influenced by the nature of the substituents on their nitrogen atoms, which affects their lipophilicity, electronic properties, and steric profile, thereby modulating their interaction with biological targets.[3][7] Researchers have successfully synthesized a vast library of thiourea derivatives with activities spanning from anticancer to antimalarial, demonstrating their broad therapeutic potential.[1][8]

General Synthesis of Thiourea Derivatives